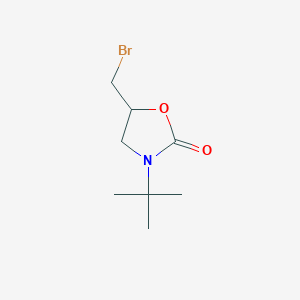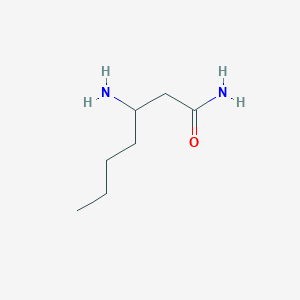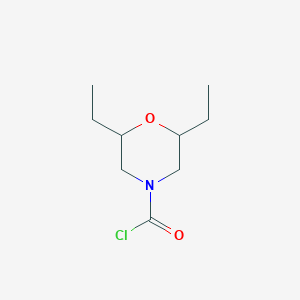
2,6-Diethylmorpholine-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diethylmorpholine-4-carbonyl chloride is a chemical compound with the molecular formula C9H16ClNO2 and a molecular weight of 205.68 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2,6-Diethylmorpholine-4-carbonyl chloride typically involves the reaction of 2,6-diethylmorpholine with phosgene (COCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions. The process involves the following steps:
Reaction Setup: The 2,6-diethylmorpholine is dissolved in an appropriate solvent, such as dichloromethane.
Addition of Phosgene: Phosgene gas is bubbled through the solution at a controlled rate while maintaining the temperature at around 0-5°C.
Reaction Completion: The reaction mixture is stirred for several hours until the completion of the reaction is confirmed by analytical techniques such as NMR or HPLC.
Isolation and Purification: The product is isolated by removing the solvent under reduced pressure and purified by recrystallization or column chromatography.
Analyse Chemischer Reaktionen
2,6-Diethylmorpholine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-diethylmorpholine and hydrochloric acid.
Reduction: It can be reduced to 2,6-diethylmorpholine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, it can undergo oxidation under specific conditions to form corresponding oxidized products
Wissenschaftliche Forschungsanwendungen
2,6-Diethylmorpholine-4-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for studying their structure and function.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,6-Diethylmorpholine-4-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications where it acts as an acylating agent, facilitating the formation of amides, esters, and other derivatives .
Vergleich Mit ähnlichen Verbindungen
2,6-Diethylmorpholine-4-carbonyl chloride can be compared with other carbonyl chlorides such as:
Acetyl chloride: A simpler acyl chloride used in similar acylation reactions but with different reactivity and selectivity.
Benzoyl chloride: An aromatic acyl chloride with distinct properties due to the presence of the benzene ring.
Chloroformyl morpholine: A related compound with a morpholine ring but different substituents, leading to variations in reactivity and applications
Eigenschaften
Molekularformel |
C9H16ClNO2 |
|---|---|
Molekulargewicht |
205.68 g/mol |
IUPAC-Name |
2,6-diethylmorpholine-4-carbonyl chloride |
InChI |
InChI=1S/C9H16ClNO2/c1-3-7-5-11(9(10)12)6-8(4-2)13-7/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
RDJAFOPSMLTZIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CN(CC(O1)CC)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethyl-3-iodo-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13300736.png)

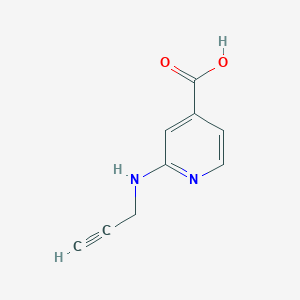

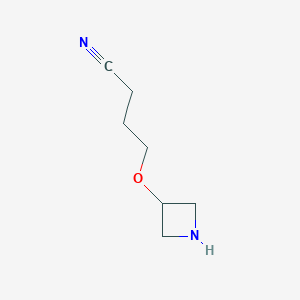
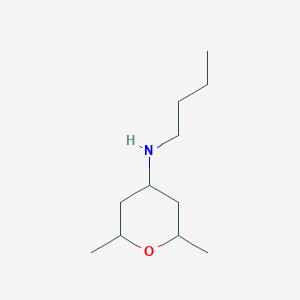
![5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13300767.png)
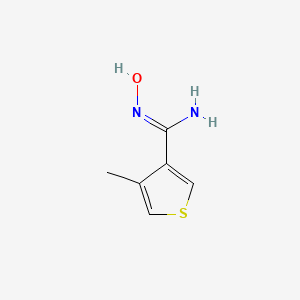
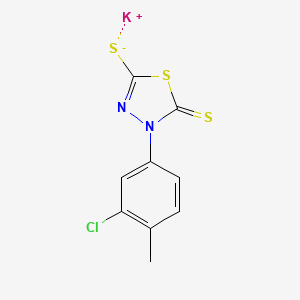
![2-Chloro-1-[3-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B13300803.png)

